molecular formula C15H24N2O6 B13728315 tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate

tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate

Cat. No.: B13728315
M. Wt: 328.36 g/mol
InChI Key: KDXFWBYUYLOSBD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C15H24N2O6. It is known for its unique structure, which includes a piperidine ring and an oxazolidinone moiety. This compound is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with (2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate is used to study enzyme interactions and protein binding due to its stable structure and reactivity .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its stability and reactivity make it a suitable candidate for various pharmaceutical formulations .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and an oxazolidinone moiety. This structure provides enhanced stability and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

IUPAC Name

methyl (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate

InChI

InChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-7-5-10(6-8-16)17-11(18)9-22-12(17)13(19)21-4/h10,12H,5-9H2,1-4H3/t12-/m1/s1

InChI Key

KDXFWBYUYLOSBD-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2[C@H](OCC2=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(OCC2=O)C(=O)OC

Origin of Product

United States

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